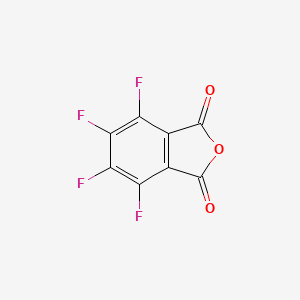

Tetrafluorophthalic anhydride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,5,6,7-tetrafluoro-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8F4O3/c9-3-1-2(8(14)15-7(1)13)4(10)6(12)5(3)11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJDDKZDZTHIIJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12=C(C(=C(C(=C1F)F)F)F)C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30215504 | |

| Record name | Tetrafluorophthalic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30215504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

652-12-0 | |

| Record name | Tetrafluorophthalic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=652-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrafluorophthalic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000652120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrafluorophthalic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30215504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrafluorophthalic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.442 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Chemical Structure and Bonding of Tetrafluorophthalic Anhydride

This technical guide provides a comprehensive overview of the chemical structure, bonding, and key characterization data for tetrafluorophthalic anhydride. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize fluorinated building blocks in their synthetic workflows.

Chemical Identity and Molecular Structure

This compound, with the CAS number 652-12-0, is a fluorinated aromatic compound featuring a five-membered anhydride ring fused to a tetrafluorinated benzene ring.[1][2] Its systematic IUPAC name is 4,5,6,7-tetrafluoro-2-benzofuran-1,3-dione.[1][] The presence of four electron-withdrawing fluorine atoms significantly influences the electronic properties of the molecule, enhancing its reactivity and thermal stability.[4]

Table 1: Chemical Identifiers and Properties

| Identifier/Property | Value | Reference(s) |

| IUPAC Name | 4,5,6,7-tetrafluoro-2-benzofuran-1,3-dione | [1][] |

| CAS Number | 652-12-0 | [2] |

| Molecular Formula | C₈F₄O₃ | [1][2] |

| Molecular Weight | 220.08 g/mol | [1][2] |

| Canonical SMILES | C12=C(C(=C(C(=C1F)F)F)F)C(=O)OC2=O | [1][] |

| InChI Key | BJDDKZDZTHIIJB-UHFFFAOYSA-N | [1][4] |

| Melting Point | 94-96 °C | [5][6] |

digraph "Tetrafluorophthalic_Anhydride_Structure" { graph [fontname="Arial", label=""]; node [fontname="Arial", shape=plaintext]; edge [fontname="Arial"];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; F1 [label="F"]; F2 [label="F"]; F3 [label="F"]; F4 [label="F"]; O1 [label="O"]; O2 [label="O"]; O3 [label="O"];

// Define positions for atoms C1 -> C2 [label=""]; C2 -> C3 [label=""]; C3 -> C4 [label=""]; C4 -> C5 [label=""]; C5 -> C6 [label=""]; C6 -> C1 [label=""]; C1 -> C7 [label=""]; C2 -> C8 [label=""]; C3 -> F1 [label=""]; C4 -> F2 [label=""]; C5 -> F3 [label=""]; C6 -> F4 [label=""]; C7 -> O1 [label="", style=double]; C7 -> O3 [label=""]; C8 -> O2 [label="", style=double]; C8 -> O3 [label=""];

// Arrange the nodes to form the structure {rank=same; C3; C4; C5; C6} {rank=same; F1; F2; F3; F4} {rank=same; C2; C1} {rank=same; C8; C7} {rank=same; O2; O1} {rank=same; O3} }

Caption: 2D chemical structure of this compound.

Bonding Characteristics

The molecular structure of this compound is characterized by a planar aromatic system and a strained five-membered anhydride ring. The carbon-fluorine bonds are strong and polar, contributing to the compound's high thermal stability and unique reactivity.[4] The electron-withdrawing nature of the fluorine atoms makes the aromatic ring electron-deficient, which in turn influences the reactivity of the anhydride group.

X-ray diffraction studies of tetrahalophthalic anhydrides reveal that the molecules in the crystal lattice are connected through various non-covalent interactions, including halogen bonds of different types (C–X···O(acyl), C–X···O(anhydride), and C–X···X, where X is a halogen atom) and lone pair···π-hole interactions.[7] In the crystal structures of tetrachlorophthalic anhydride (TCPA) and tetrabromophthalic anhydride (TBPA), which are isostructural, halogen bonds involving the central oxygen atom of the anhydride group are observed.[7]

Spectroscopic Data

Spectroscopic techniques are crucial for the identification and characterization of this compound. The key spectroscopic features are summarized below.

Acid anhydrides exhibit two characteristic C=O stretching bands due to symmetric and asymmetric stretching modes.[8] For cyclic anhydrides, the higher wavenumber band is typically the symmetric stretch, while the lower wavenumber band is the asymmetric stretch.[8]

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Vibration Mode | Wavenumber Range (cm⁻¹) | Reference(s) |

| C=O (Anhydride) | Symmetric Stretch | 1870–1845 | [8] |

| C=O (Anhydride) | Asymmetric Stretch | 1800–1775 | [8] |

| C-O-C (Anhydride) | Stretch | 1300–1000 | [8] |

| C-F (Aromatic) | Stretch | ~1100-1300 |

Note: The precise peak positions can be found on spectral databases such as SpectraBase.[1]

NMR spectroscopy provides detailed information about the carbon and fluorine environments within the molecule.

Table 3: NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ) Range (ppm) | Multiplicity | Reference(s) |

| ¹³C NMR | Aromatic carbons attached to fluorine: ~140-150Carbonyl carbons: ~155-160 | Multiplets due to C-F coupling | [1] |

| ¹⁹F NMR | ~ -130 to -140 | Multiplets | [1] |

Note: Chemical shifts are relative to standard references (TMS for ¹³C, CFCl₃ for ¹⁹F). Specific values can be found in spectral databases.[1]

Experimental Protocols

A common method for the synthesis of this compound involves the hydrolysis of a suitable precursor followed by dehydration. One documented procedure is the hydrolysis of octafluorobisphthalimide.[9]

Protocol: Synthesis via Hydrolysis of Octafluorobisphthalimide [9]

-

Suspension: Suspend 100 g of crude octafluorobisphthalimide in 500 g of xylene with 10 g of water in a suitable reaction vessel.

-

Heating and Stirring: Heat the mixture to 100°C and stir for 72 hours.

-

Hot Filtration: Filter the reaction mixture while hot to remove any insoluble impurities.

-

Crystallization: Cool the filtrate to 0°C and maintain this temperature for 5 hours with stirring to precipitate the product.

-

Isolation: Isolate the precipitated yellow-colored this compound by filtration.

Caption: A representative workflow for the synthesis of this compound.

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule, including bond lengths and angles.

General Protocol for Single-Crystal X-ray Diffraction [7][10]

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray analysis. This can be achieved by slow evaporation of a solution of the compound in a suitable solvent.

-

Data Collection: Mount a selected crystal on a diffractometer. Collect diffraction data at a controlled temperature (e.g., 100 K) using a specific radiation source (e.g., Mo-Kα or Cu-Kα).[7]

-

Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected diffraction data using software packages like SHELX.[7]

-

Data Deposition: Deposit the final crystallographic data in a public database such as the Cambridge Crystallographic Data Centre (CCDC).[7]

General Protocol for Spectroscopic Analysis [1][11]

-

Sample Preparation:

-

IR Spectroscopy: Prepare the sample as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

-

NMR Spectroscopy: Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

-

Data Acquisition:

-

IR Spectroscopy: Record the spectrum using an FTIR spectrometer over the appropriate wavenumber range (e.g., 4000-400 cm⁻¹).

-

NMR Spectroscopy: Acquire ¹³C and ¹⁹F NMR spectra on a high-field NMR spectrometer.

-

-

Data Analysis: Process the raw data (e.g., Fourier transformation for NMR) and analyze the resulting spectra to identify characteristic peaks and coupling patterns, confirming the structure of the compound.

References

- 1. This compound | C8F4O3 | CID 69545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 4. CAS 652-12-0: this compound | CymitQuimica [cymitquimica.com]

- 5. This compound | 652-12-0 [chemicalbook.com]

- 6. テトラフルオロフタル酸無水物 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Comparative Structural Study of Three Tetrahalophthalic Anhydrides: Recognition of X···O(anhydride) Halogen Bond and πh···O(anhydride) Interaction [mdpi.com]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. US5384413A - Process for the preparation of tetrafluorophthalic acid and/or this compound - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. rsc.org [rsc.org]

Physical and chemical properties of Tetrafluorophthalic anhydride

An In-Depth Technical Guide to Tetrafluorophthalic Anhydride: Properties, Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 652-12-0) is a fluorinated aromatic compound of significant interest in medicinal chemistry, polymer science, and fine chemical synthesis.[1][2] Its unique chemical structure, characterized by a highly electrophilic anhydride ring and four electron-withdrawing fluorine atoms, imparts enhanced thermal stability, chemical resistance, and specific reactivity.[3] This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols, and its role as a versatile building block, particularly in the development of novel therapeutics. The incorporation of the tetrafluorophthaloyl moiety can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity, making it a valuable tool for drug discovery and lead optimization.[1]

Physical and Chemical Properties

The core physical and chemical characteristics of this compound are summarized below.

Table 2.1: General and Physical Properties

| Property | Value | Reference |

| IUPAC Name | 4,5,6,7-tetrafluoro-2-benzofuran-1,3-dione | [2] |

| CAS Number | 652-12-0 | [2][] |

| Molecular Formula | C₈F₄O₃ | [2][5] |

| Molecular Weight | 220.08 g/mol | [2][6] |

| Appearance | White to light grayish crystalline solid/powder | [] |

| Melting Point | 94-96 °C | [6] |

| Boiling Point | 332.6 ± 42.0 °C (Predicted) | [5] |

| Density | 1.843 ± 0.06 g/cm³ (Predicted) | [5] |

Table 2.2: Solubility Profile

| Solvent Type | Solubility | Reference |

| Polar Aprotic Solvents | Soluble (e.g., Acetone, DMF) | [7] |

| Organic Acids | Soluble (e.g., Acetic Acid) | [5][7] |

| Aromatic Solvents | Soluble (e.g., Xylene) | [7] |

| Water | Very limited solubility; reacts slowly | [7] |

Spectroscopic Data

Detailed spectral analyses of this compound have been performed. While raw data is often proprietary or requires specialized database access, the characteristic spectroscopic features are summarized below.

Table 3.1: Spectroscopic Properties

| Technique | Feature | Expected Range / Observation | Reference |

| FT-IR | Asymmetric & Symmetric C=O Stretch | Two distinct, strong bands are characteristic of anhydrides. For cyclic anhydrides, these typically appear at ~1850-1800 cm⁻¹ and ~1790-1740 cm⁻¹. | [8] |

| FT-IR | C-O-C Stretch | Strong, broad absorption. | [8] |

| ¹³C NMR | Carbonyl Carbons (C=O) | Expected to be significantly downfield, typically in the 165-190 ppm range for anhydride derivatives. | [9] |

| ¹³C NMR | Aromatic Carbons (C-F) | Complex splitting patterns due to C-F coupling are expected. | [10][11] |

| ¹⁹F NMR | Aromatic Fluorines | Chemical shifts are highly sensitive to the electronic environment. | [1][3] |

Note: Detailed analysis of the ¹³C and ¹⁹F NMR spectra for this compound and its derivatives has been published, providing specific chemical shifts and coupling constants.[10][11]

Reactivity and Applications

This compound serves as a crucial intermediate in organic synthesis. The electron-deficient aromatic ring and the reactive anhydride functionality make it a versatile precursor for a range of derivatives.

-

Pharmaceutical Intermediates : It is a key building block for active pharmaceutical ingredients (APIs). Fluorination is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[1] Derivatives of this compound have been synthesized and investigated for their anti-angiogenic properties, analogous to thalidomide.

-

Polymer Science : The compound is used in the production of high-performance polymers, resins, and coatings, where the fluorine content contributes to enhanced thermal and chemical stability.[3]

-

Organic Synthesis : The anhydride group readily participates in nucleophilic acyl substitution reactions with alcohols, amines, and other nucleophiles, allowing for the introduction of the tetrafluorophthaloyl group into various molecular scaffolds.[2]

Experimental Protocols

The following sections detail methodologies for the synthesis of this compound and its subsequent use in derivatization reactions.

Synthesis of this compound

Method A: From Tetrafluorophthaloyl Difluoride [7]

-

Apparatus Setup : Equip a 500 mL three-necked round-bottomed flask with a reflux condenser and a mechanical stirrer.

-

Charging the Flask : Add 100 g (0.413 mol) of 3,4,5,6-tetrafluorophthaloyl difluoride, 43.8 g (0.413 mol) of anhydrous sodium carbonate, and 200 g of xylene to the flask.

-

Reaction : Heat the reaction mixture to 130°C and maintain this temperature for 1.5 hours with vigorous stirring.

-

Work-up : After the reaction is complete, remove the insoluble inorganic salt by hot filtration.

-

Purification : Distill the filtrate under reduced pressure to remove the xylene solvent, yielding the white solid product. Expected yield: ~93%.

Synthesis of 5-(tetrafluorophthalimido)barbituric acids

This protocol describes the condensation of an aminobarbituric acid with this compound.

-

Apparatus Setup : A round-bottomed flask equipped with a reflux condenser and a magnetic stirrer.

-

Reagents : A mixture of the desired 5-aminobarbituric acid (1.50 mmol) and this compound (0.40 g, 1.80 mmol) in glacial acetic acid (11 mL).

-

Reaction : Stir the mixture under reflux for 3 hours. The increased reactivity of the fluorinated anhydride typically drives the cyclocondensation to completion.

-

Work-up : After cooling, evaporate the solution to dryness under reduced pressure.

-

Purification : Recrystallize the resulting oily residue from ethanol to yield the desired 5-tetrafluorophthalimide product as colorless crystals.

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using DOT language, illustrate key processes involving this compound.

Synthesis and Purification Workflow

Caption: General workflow for the synthesis and purification of this compound.

Imidization Reaction Workflow

Caption: Workflow for a typical imidization reaction using this compound.

Putative Anti-Angiogenic Signaling Pathway

Derivatives of this compound are developed based on thalidomide analogs, which are known to inhibit angiogenesis. A key mechanism involves the downregulation of Vascular Endothelial Growth Factor (VEGF) signaling.

Caption: Inhibition of the VEGF signaling pathway, a putative mechanism for anti-angiogenic agents.

Safety and Handling

This compound is an irritant and requires careful handling.

Table 7.1: GHS Hazard Information

| Hazard Code | Description | Reference |

| H315 | Causes skin irritation | [2] |

| H319 | Causes serious eye irritation | [2] |

| H335 | May cause respiratory irritation | [2] |

Personal Protective Equipment (PPE):

-

Eye Protection : Safety glasses or goggles are mandatory.

-

Hand Protection : Chemical-resistant gloves.

-

Respiratory Protection : Use in a well-ventilated area or with a fume hood. An N95 dust mask is recommended for handling the powder.[6]

Storage:

-

Store in a cool, dry, well-ventilated area.

-

Keep the container tightly sealed to prevent moisture exposure, as it is moisture-sensitive.[7]

-

Classified as a combustible solid.[6]

References

- 1. spectrabase.com [spectrabase.com]

- 2. This compound | C8F4O3 | CID 69545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound | 652-12-0 [amp.chemicalbook.com]

- 6. テトラフルオロフタル酸無水物 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound | 652-12-0 [chemicalbook.com]

- 8. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to 4,5,6,7-Tetrafluoro-2-benzofuran-1,3-dione (C8F4O3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 4,5,6,7-tetrafluoro-2-benzofuran-1,3-dione, a fluorinated aromatic compound with the chemical formula C8F4O3. Commonly known as tetrafluorophthalic anhydride, this versatile reagent is of significant interest in medicinal chemistry and materials science. Its unique electronic properties, conferred by the tetrafluorinated benzene ring, make it a valuable building block for the synthesis of novel therapeutic agents and high-performance polymers.[1][2] This document details the compound's chemical and physical properties, provides spectroscopic data for its characterization, and outlines detailed experimental protocols for its use in the synthesis of biologically active molecules. Particular focus is given to its application in the development of anti-angiogenic and immunomodulatory agents.

Chemical Identity and Properties

The IUPAC name for the compound with the molecular formula C8F4O3 is 4,5,6,7-tetrafluoro-2-benzofuran-1,3-dione .[3] It is also widely recognized by its common name, This compound .

Chemical Structure and Identifiers

| Identifier | Value |

| IUPAC Name | 4,5,6,7-tetrafluoro-2-benzofuran-1,3-dione[3] |

| Synonyms | This compound, 3,4,5,6-Tetrafluorophthalic anhydride, 4,5,6,7-Tetrafluoro-1,3-isobenzofurandione[3] |

| CAS Number | 652-12-0[3] |

| Molecular Formula | C8F4O3[3] |

| Molecular Weight | 220.08 g/mol [3] |

| InChI | InChI=1S/C8F4O3/c9-3-1-2(8(14)15-7(1)13)4(10)6(12)5(3)11[3] |

| InChIKey | BJDDKZDZTHIIJB-UHFFFAOYSA-N[3] |

| SMILES | O=C1OC(=O)c2c1c(F)c(F)c(F)c2F |

Physicochemical Properties

| Property | Value | Source |

| Melting Point | 94-96 °C | |

| Appearance | White to off-white crystalline powder | [4] |

| Solubility | Soluble in most organic solvents and acetic acid. | |

| Purity | >98.0% (T) | [4] |

Spectroscopic Data

Spectroscopic data is crucial for the unambiguous identification and characterization of 4,5,6,7-tetrafluoro-2-benzofuran-1,3-dione.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands for the anhydride functional group. The two carbonyl (C=O) stretching vibrations are observed at higher wavenumbers due to the electron-withdrawing effect of the fluorine atoms and the ring strain.

-

Symmetric C=O Stretch: Typically observed in the region of 1860-1840 cm⁻¹

-

Asymmetric C=O Stretch: Typically observed in the region of 1780-1760 cm⁻¹[5]

The PubChem database provides access to the experimental FT-IR spectrum of this compound.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

-

¹³C NMR: The ¹³C NMR spectrum will show distinct signals for the carbonyl carbons and the fluorinated aromatic carbons.[3][6]

-

¹⁹F NMR: The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds and will display signals corresponding to the fluorine atoms on the aromatic ring.[7]

Spectral data for this compound can be accessed through various databases, including PubChem and SpectraBase.[3][7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments.

The NIST WebBook provides the mass spectrum (electron ionization) for the corresponding tetrafluorophthalic acid.[8]

Applications in Drug Development

This compound is a key intermediate in the synthesis of various biologically active compounds, particularly in the fields of oncology and immunology.[1] The incorporation of the tetrafluorophthaloyl moiety can enhance the pharmacological properties of a molecule, such as its metabolic stability and binding affinity.[2]

Synthesis of Anti-Angiogenic Agents

Derivatives of this compound have been investigated as potent anti-angiogenic agents, which are crucial in cancer therapy for inhibiting the formation of new blood vessels that supply tumors.[9][10]

This protocol is adapted from the synthesis of 5-(tetrafluorophthalimido)barbituric acids, which have demonstrated anti-angiogenic properties.[9]

Materials:

-

5-Aminobarbituric acid

-

This compound

-

Glacial acetic acid

Procedure:

-

A mixture of the corresponding 5-aminobarbituric acid (1.50 mmol) and a slight excess of this compound (0.40 g, 1.80 mmol) in glacial acetic acid (11 mL) is prepared.[9]

-

The mixture is stirred under reflux for 3 hours.[9]

-

The resulting yellow solution is then cooled to room temperature.[9]

-

The solvent is evaporated to dryness under reduced pressure.[9]

-

The oily residue is recrystallized from ethanol to yield the 5-tetrafluorophthalimide product as colorless crystals.[9]

Synthesis of Immunomodulatory Agents

The core structure of this compound is related to that of thalidomide, a well-known immunomodulatory drug.[9] This has prompted the synthesis of tetrafluorinated analogs to explore their potential as novel immunomodulators.

This protocol describes the synthesis of tetrafluorobenzamido derivatives, which also exhibit anti-angiogenic activity.[9]

Materials:

-

5-Aminobarbituric acid

-

This compound

-

Dimethylformamide (DMF)

Procedure:

-

A mixture of the corresponding 5-aminobarbituric acid (2 mmol) and this compound (0.44 g, 2 mmol) in DMF (14 ml) is prepared.[9]

-

The mixture is stirred under reflux for 5 hours.[9]

-

The yellow solution is allowed to cool to room temperature.[9]

-

The solution is poured into water (50 mL) to precipitate the product.[9]

-

The precipitate is collected by filtration and dried under reduced pressure.[9]

Visualization of Synthetic Pathways and Biological Logic

The following diagrams illustrate the synthetic utility of this compound and its role in the development of anti-angiogenic agents.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C8F4O3 | CID 69545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 652-12-0: this compound | CymitQuimica [cymitquimica.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. This compound(652-12-0) 1H NMR spectrum [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. Tetrafluorophthalic acid [webbook.nist.gov]

- 9. Synthesis and Antiangiogenic Properties of Tetrafluorophthalimido and Tetrafluorobenzamido Barbituric Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antiangiogenic activity of N-substituted and tetrafluorinated thalidomide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Tetrafluorophthalic anhydride CAS number and synonyms

An In-depth Technical Guide to Tetrafluorophthalic Anhydride for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key building block in pharmaceutical and fine chemical synthesis.[] Its unique fluorinated structure offers a powerful tool for medicinal chemists to engineer molecules with enhanced properties.[2] This document details its chemical identity, physicochemical properties, synthesis protocols, and applications, with a focus on its role in drug discovery and development.

Chemical Identity and Synonyms

This compound is a fluorinated organic compound with significant applications in advanced organic synthesis.[3]

| Identifier | Value |

| CAS Number | 652-12-0[][4][5] |

| Molecular Formula | C₈F₄O₃[][4][5] |

| Molecular Weight | 220.08 g/mol [4][5][6] |

| IUPAC Name | 4,5,6,7-tetrafluoro-2-benzofuran-1,3-dione[][6] |

| InChI | InChI=1S/C8F4O3/c9-3-1-2(8(14)15-7(1)13)4(10)6(12)5(3)11[][4] |

| InChIKey | BJDDKZDZTHIIJB-UHFFFAOYSA-N[][4][7] |

| Canonical SMILES | C1(=O)C2=C(C(=C(C(=C2F)F)F)F)C(=O)O1[][4] |

-

3,4,5,6-Tetrafluorophthalic anhydride

-

4,5,6,7-Tetrafluoro-1,3-isobenzofurandione

-

PTFE anhydride

-

Tetrafluorophathlic Anhydride

-

Tetrafluoroisobenzofuran-1,3-dione

-

Tetrafluorophthalic Acid Anhydride

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Melting Point | 94-96 °C | [4][7][8] |

| Boiling Point | 332.6±42.0 °C (Predicted) | [4][9] |

| Density | 1.843±0.06 g/cm³ (Predicted) | [][4] |

| Solubility | Soluble in most organic solvents and acetic acid. | [][4] |

| Appearance | Light grayish to beige powder | [][4] |

| Sensitivity | Moisture Sensitive | [4][9] |

Synthesis of this compound

A general method for the synthesis of this compound involves the reaction of tetrafluorophthalic acid with acetyl chloride under reflux, followed by purification via sublimation.[3] More specific patented methods are also available.[10]

References

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 652-12-0 [chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. This compound | C8F4O3 | CID 69545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 四氟邻苯二甲酸酐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound 97 652-12-0 [sigmaaldrich.com]

- 9. This compound | 652-12-0 [amp.chemicalbook.com]

- 10. EP0866050A1 - Processes for producing tetra-fluorophthalic anhydride and fluorobenzioc acids - Google Patents [patents.google.com]

A Deep Dive into Fluorinated vs. Non-Fluorinated Phthalic Anhydrides: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the key differences between fluorinated and non-fluorinated phthalic anhydrides, compounds of significant interest in medicinal chemistry, materials science, and organic synthesis. The introduction of fluorine atoms onto the phthalic anhydride scaffold dramatically alters its physicochemical properties, reactivity, and biological activity. This document offers a detailed comparison of these characteristics, supported by quantitative data, explicit experimental protocols, and visual representations of relevant biological pathways and experimental workflows. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique properties of these compounds in their work.

Introduction

Phthalic anhydride, a cyclic dicarboxylic anhydride, serves as a versatile precursor in the synthesis of a wide array of commercially important chemicals, including plasticizers, dyes, and resins.[1] In the realm of drug discovery, the phthalimide group, readily derived from phthalic anhydride, is a privileged scaffold found in numerous therapeutic agents with diverse biological activities.[2] The strategic incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to modulate their pharmacokinetic and pharmacodynamic properties. Consequently, fluorinated phthalic anhydrides have emerged as valuable building blocks for the synthesis of novel compounds with enhanced biological efficacy and tailored physicochemical characteristics. This guide elucidates the profound impact of fluorination on the fundamental properties and applications of phthalic anhydrides.

Physicochemical Properties: A Comparative Analysis

The substitution of hydrogen with fluorine, the most electronegative element, induces significant changes in the electronic environment of the aromatic ring of phthalic anhydride. These alterations directly influence key physicochemical properties such as melting point, boiling point, solubility, and molecular weight.

Table 1: Comparative Physicochemical Properties of Phthalic Anhydride and its Fluorinated Derivatives

| Property | Phthalic Anhydride | 3,6-Difluorophthalic Anhydride | Tetrafluorophthalic Anhydride |

| Molecular Formula | C₈H₄O₃ | C₈H₂F₂O₃ | C₈F₄O₃ |

| Molecular Weight ( g/mol ) | 148.12[3] | 184.10[4] | 220.08[5] |

| Melting Point (°C) | 131.6[3] | 218-221[6] | 94-96[7] |

| Boiling Point (°C) | 295 (sublimes)[3] | 315.7[6] | 332.6[] |

| Solubility | Slightly soluble in water (reacts), soluble in organic solvents like alcohol and benzene.[1] | Sparingly soluble in water.[9] | Soluble in most organic solvents and acetic acid.[] |

| Appearance | White lustrous solid in the form of needles.[1] | White to pale yellow crystals or powder.[6] | White crystalline solid.[7] |

Synthesis and Reactivity

The synthetic routes to phthalic anhydrides and the influence of fluorination on their reactivity are critical considerations for their application in chemical synthesis.

Synthesis of Non-Fluorinated Phthalic Anhydride

The industrial production of phthalic anhydride is primarily achieved through the catalytic oxidation of o-xylene or naphthalene.[10] In a laboratory setting, it can be prepared by the dehydration of phthalic acid.

A mixture of phthalic acid (e.g., 10 g) is heated, and upon reaching its melting point, it begins to dehydrate, forming phthalic anhydride which then sublimes. The sublimated phthalic anhydride can be collected on a cold surface. The process is typically complete when no more water is observed to be evolving.

Synthesis of Fluorinated Phthalic Anhydrides

Fluorinated phthalic anhydrides are generally synthesized from their corresponding fluorinated precursors. For instance, this compound can be synthesized from tetrafluorophthalic acid.

Tetrafluorophthalic acid is refluxed with a dehydrating agent, such as acetyl chloride. The reaction mixture is then cooled, and the resulting this compound can be purified by sublimation.[11]

Comparative Reactivity

The presence of electron-withdrawing fluorine atoms on the aromatic ring significantly enhances the electrophilicity of the carbonyl carbons in fluorinated phthalic anhydrides. This increased reactivity is a key differentiator from their non-fluorinated counterparts.

A notable example is the accelerated cyclocondensation reactions with amines. Studies have shown that the reaction of this compound with aminobarbituric acids proceeds more readily and without the side reactions, such as N-acetylation, that can occur with non-fluorinated phthalic anhydride under similar conditions.[12] This heightened reactivity makes fluorinated phthalic anhydrides particularly useful for the efficient synthesis of N-substituted phthalimides.

Below is a generalized workflow for the synthesis of N-substituted phthalimides, highlighting the difference in reactivity.

Biological Activity and Toxicological Profile

The introduction of fluorine can significantly impact the biological activity and toxicological profile of phthalimide derivatives.

Comparative Biological Activities

Phthalimide derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects.[2] Fluorination can enhance these activities. For instance, fluorinated phthalimide derivatives have shown potent antimicrobial activities.[2] Furthermore, a comparative study on the anti-angiogenic properties of phthalimido-barbituric acids revealed that the tetrafluorinated derivatives were excellent inhibitors of vascular outgrowth, whereas their non-fluorinated counterparts were largely inactive.[12] This highlights the critical role of fluorine in conferring potent biological activity.

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Bacillus subtilis) is prepared.

-

Agar Plate Preparation: Molten Mueller-Hinton agar is poured into sterile Petri dishes and allowed to solidify.

-

Inoculation: The solidified agar surface is uniformly swabbed with the microbial inoculum.

-

Well Preparation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.

-

Application of Test Compounds: A defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) at a specific concentration is added to each well. A negative control (solvent) and a positive control (standard antibiotic) are also included.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Measurement of Inhibition Zone: The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[13]

Signaling Pathways

The biological effects of phthalimide derivatives are often mediated through their interaction with specific signaling pathways. Understanding how fluorination modulates these interactions is crucial for rational drug design.

Thalidomide, a well-known phthalimide derivative, exerts its anti-inflammatory effects in part by modulating the production of tumor necrosis factor-alpha (TNF-α).[1] The synthesis of novel phthalimide analogs often targets the inhibition of TNF-α production.[14]

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is implicated in cancer.[15] Some phthalimide derivatives have been shown to exert antitumor activity by inhibiting enzymes in this pathway.[4]

Toll-like receptor 4 (TLR4) is a key component of the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria and triggers an inflammatory response.[16] Some phthalimide derivatives have been found to suppress the TLR4 signaling pathway, leading to a downregulation of pro-inflammatory mediators.[17]

Toxicological Profile

Phthalic anhydride is known to be a skin and respiratory irritant.[18] While comprehensive, direct comparative toxicological data between fluorinated and non-fluorinated phthalic anhydrides is not extensively available, the general toxicological principle for fluorinated compounds suggests that their increased lipophilicity and metabolic stability can lead to altered toxicokinetic profiles. It is plausible that fluorination could either increase or decrease toxicity depending on the specific compound and its metabolic fate. Further research is warranted to fully elucidate the toxicological differences.

Conclusion

The fluorination of phthalic anhydride represents a powerful strategy for modulating its chemical and biological properties. Fluorinated phthalic anhydrides exhibit enhanced reactivity, which facilitates the synthesis of their derivatives. Moreover, the resulting fluorinated phthalimides often display superior biological activities compared to their non-fluorinated analogs, as evidenced by their potent anti-angiogenic and antimicrobial effects. These differences underscore the importance of fluorinated phthalic anhydrides as valuable tools for the development of novel therapeutics and advanced materials. This guide provides a foundational understanding of these key differences, offering researchers a basis for the rational design and application of these versatile compounds.

References

- 1. Phthalimides as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biomedgrid.com [biomedgrid.com]

- 3. Phthalic anhydride - Wikipedia [en.wikipedia.org]

- 4. 3,6-Difluorophthalic anhydride | C8H2F2O3 | CID 513918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C8F4O3 | CID 69545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3,6-Difluorophthalic Anhydride [myskinrecipes.com]

- 7. CAS 652-12-0: this compound | CymitQuimica [cymitquimica.com]

- 9. Page loading... [wap.guidechem.com]

- 10. Phthalic anhydride synthesis - chemicalbook [chemicalbook.com]

- 11. In vitro and in silico biological evaluation of phthalimide derivatives as antiproliferative agents [medigraphic.com]

- 12. Synthesis and Antiangiogenic Properties of Tetrafluorophthalimido and Tetrafluorobenzamido Barbituric Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, Synthesis and Evaluation of Novel Phthalimide Derivatives as in Vitro Anti-Microbial, Anti-Oxidant and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Tumor necrosis factor-alpha production-inhibiting activity of phthalimide analogues on human leukemia THP-1 cells and a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 16. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 17. In vitro and in silico biological evaluation of phthalimide derivatives as antiproliferative agents [scielo.org.mx]

- 18. jetir.org [jetir.org]

Commercial synthesis routes for Tetrafluorophthalic anhydride

An In-depth Technical Guide to the Commercial Synthesis of Tetrafluorophthalic Anhydride

Introduction

This compound (TFPA), with CAS number 652-12-0, is a crucial fluorinated building block in the synthesis of high-value fine chemicals.[1] Its unique electronic properties and the metabolic stability conferred by the fluorine atoms make it an important intermediate for pharmaceuticals, agricultural chemicals, liquid crystals, and advanced polymers. This technical guide provides a detailed overview of the prominent commercial synthesis routes for this compound, focusing on methodologies amenable to industrial-scale production. The information is tailored for researchers, scientists, and professionals involved in chemical synthesis and drug development.

Route 1: From Tetrachlorophthalic Anhydride

The most established and industrially advantageous route starts from the readily available and cost-effective Tetrachlorophthalic anhydride (TCPA).[2][3] This multi-step process involves a halogen exchange (HALEX) reaction, which is a cornerstone of modern organofluorine chemistry. The general pathway consists of an initial chlorination, followed by fluorination, and a final conversion to the anhydride.

Logical Relationship: Synthesis Pathway from TCPA

Caption: Multi-step synthesis of TFPA starting from Tetrachlorophthalic Anhydride.

This process is advantageous as it avoids the difficulties associated with preparing and purifying tetrafluorophthalic acid.[2] The key steps are efficient, safe, and provide good overall yields.[2]

Data Presentation: Reaction Conditions and Yields

The final step of this route, the conversion of the fluorinated intermediates to this compound, can be accomplished using various reagents. The table below summarizes quantitative data from patented examples.

| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 3,4,5,6-Tetrafluorophthaloyldifluoride | Sodium Carbonate | Xylene | 130 | 1.5 | 93.4 | [2] |

| 3,3,4,5,6,7-Hexafluoro-1-[3H]-isobenzofuranone | Sodium Carbonate | None | 130 | 8 | 87.5 | [2] |

| Mixture of Fluorinated Intermediates (1:1) | Sodium Carbonate | Xylene | 130 | 3 | 91.5 | [2] |

| 3,3,4,5,6,7-Hexafluoro-1-[3H]-isobenzofuranone | Acetic Acid | Acetic Acid | Reflux | 48 | 87.5 | [2][3] |

| 3,4,5,6-Tetrafluorophthaloyldifluoride | Acetic Acid | Acetic Acid | 130 | 1.5 | 73.5 | [3] |

| Mixture of Fluorinated Intermediates (1:1) | 2,4-Dichlorobenzoic Acid | Xylene | 150 | 12 | 72.1 | [2] |

Experimental Protocol: Synthesis from a Mixture of Fluorinated Intermediates

This protocol is based on an example yielding 91.5% this compound.[2]

1. Reactor Setup:

-

A 500 ml glass reactor is equipped with a reflux condenser and a mechanical stirrer.

2. Charging Reactants:

-

Charge the reactor with 100 g (0.413 mol) of a 1:1 mixture of 3,4,5,6-tetrafluorophthaloyldifluoride and 3,3,4,5,6,7-hexafluoro-1-[3H]-isobenzofuranone.

-

Add 43.8 g (0.413 mol) of sodium carbonate.

-

Add 200 g of xylene as the solvent.

3. Reaction:

-

Heat the mixture to 130°C with vigorous stirring.

-

Maintain these conditions for 3 hours.

4. Work-up and Purification:

-

After the reaction is complete, cool the mixture.

-

Remove the inorganic solids (sodium fluoride and excess sodium carbonate) by filtration.

-

The resulting filtrate is subjected to distillation to separate the xylene solvent and isolate the product.

-

This procedure yields 83.1 g of this compound.

Route 2: Dehydration of Tetrafluorophthalic Acid

Another significant pathway is the dehydration of Tetrafluorophthalic acid. While conceptually straightforward, the industrial viability of this route depends heavily on an efficient method to produce the tetrafluorophthalic acid precursor.[2]

Logical Relationship: Dehydration Pathway

Caption: Synthesis of TFPA via dehydration of Tetrafluorophthalic Acid.

The synthesis of the starting acid can be achieved by the hydrolysis of perfluoro-o-xylene with fuming sulfuric acid.[4] The subsequent dehydration can be performed using various agents.

Data Presentation: Dehydration Methods and Yields

| Starting Material | Dehydrating Agent / Method | Yield (%) | Reference |

| Tetrafluorophthalic Acid | Trifluoroacetic Anhydride | ~91 | [4] |

| Tetrafluorophthalic Acid | Azeotropic dehydration in xylene | Not specified | [2][3] |

| N-ethyl-tetrafluorophthalimide (hydrolysis and dehydration) | H₂SO₄, Acetic Acid, Water | 59.6 | [5] |

Experimental Protocol: Dehydration using Trifluoroacetic Anhydride

This protocol is adapted from the procedure described by Gething, Patrick, and Tatlow.[4]

1. Reactor Setup:

-

A reaction flask is equipped with a reflux condenser.

2. Charging Reactants:

-

Charge the flask with 2.4 g of Tetrafluorophthalic acid.

-

Add 5 ml of trifluoroacetic anhydride.

3. Reaction:

-

Heat the mixture to reflux and maintain for 2 hours.

4. Work-up and Purification:

-

After cooling, remove the trifluoroacetic acid and excess trifluoroacetic anhydride by distillation under reduced pressure.

-

The solid residue is then purified by sublimation at 80°C and 0.05 mm pressure.

-

This procedure yields 2.0 g of this compound with a melting point of 94-95.5°C.

Route 3: Hydrolysis of N-Substituted Tetrafluorophthalimides

This route involves the hydrolysis of N-substituted tetrafluorophthalimides, which can be prepared via fluorination of the corresponding N-substituted tetrachlorophthalimides.[5] This method offers an alternative to handling tetrafluorophthalic acid directly.

Logical Relationship: Hydrolysis Pathway

Caption: Synthesis of TFPA from N-Alkyl-tetrafluorophthalimide.

Data Presentation: Hydrolysis Conditions and Yields

| Starting Material | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |

| N-ethyl-tetrafluorophthalimide (0.2 mol) | 74 ml conc. H₂SO₄, 50 ml Acetic Acid, 15 ml H₂O | 140-150 | 5 | 59.6 | [5] |

| Crude N-phenyl-tetrafluorophthalimide (42.0 g) | 70 ml 92% H₂SO₄ | 150 | 2 | Not specified (Product purity 95.2%) | [5] |

Experimental Protocol: Hydrolysis of N-ethyl-tetrafluorophthalimide

This protocol is based on a method described in a Canadian patent.[5]

1. Reactor Setup:

-

A 500 ml three-neck distillation flask is used for the reaction.

2. Charging Reactants:

-

Place 49.4 g (0.2 mol) of N-ethyl-tetrafluorophthalimide into the flask.

-

Add 74 ml of concentrated sulfuric acid, 50 ml of acetic acid, and 15 ml of water.

3. Reaction:

-

Heat the mixture to 140-150°C with stirring.

-

Maintain the reaction for 5 hours.

4. Work-up and Purification:

-

After the reaction, distill the residue under reduced pressure (14 mmHg) at 138°C.

-

This yields 21 g of this compound as white crystals.

The commercial synthesis of this compound is dominated by the halogen exchange route starting from Tetrachlorophthalic anhydride due to its high efficiency, safety, and the low cost of the starting material. Alternative routes involving the dehydration of tetrafluorophthalic acid or hydrolysis of N-substituted imides are also viable but often depend on the availability and cost of their respective precursors. The choice of a specific route on an industrial scale will ultimately be determined by factors such as raw material cost, process safety, capital investment, and waste disposal considerations. The detailed protocols and quantitative data presented in this guide offer a solid foundation for process evaluation and development.

References

- 1. 四氟邻苯二甲酸酐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. EP0669310B1 - Processes for producing this compound - Google Patents [patents.google.com]

- 3. EP0866050A1 - Processes for producing tetra-fluorophthalic anhydride and fluorobenzioc acids - Google Patents [patents.google.com]

- 4. 307. Aromatic polyfluoro-compounds. Part IX. Perfluoro-o-xylene, perfluoro-p-xylene, and tetrafluoro-phthalic and -terephthalic acid - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 5. CA1305722C - Process for producing tetrafluorophthalic acid - Google Patents [patents.google.com]

The Enhanced Reactivity of the Anhydride Group in Fluorinated Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science, imparting unique properties that can profoundly influence reactivity and biological activity.[1][2] This guide provides an in-depth exploration of the fundamental reactivity of the anhydride group within fluorinated systems, a topic of significant interest for drug development and complex organic synthesis. The powerful electron-withdrawing nature of fluorine dramatically enhances the electrophilicity of the anhydride's carbonyl carbons, making fluorinated anhydrides, such as the widely used trifluoroacetic anhydride (TFAA), significantly more reactive than their non-fluorinated counterparts.[3][4]

Core Principles of Reactivity: The Inductive Effect

The heightened reactivity of fluorinated anhydrides is primarily attributed to the strong inductive electron-withdrawing effect (-I) of the fluorine atoms.[3] Fluorine's high electronegativity polarizes the carbon-fluorine bond, drawing electron density away from the adjacent carbonyl carbons. This increased partial positive charge on the carbonyl carbons renders them more susceptible to nucleophilic attack.[3][4] Consequently, nucleophilic acyl substitution reactions with fluorinated anhydrides are generally much faster and more facile than with their non-fluorinated analogs, such as acetic anhydride.[3]

Key Reactions of Fluorinated Anhydrides

Fluorinated anhydrides participate in a wide array of chemical transformations, most notably nucleophilic acyl substitution reactions. They are highly reactive towards common nucleophiles like water, alcohols, and amines.

Hydrolysis

Table 1: Physical Properties of Common Anhydrides

| Anhydride | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Acetic Anhydride | (CH₃CO)₂O | 102.09 | 139.8 | 1.082 |

| Trifluoroacetic Anhydride (TFAA) | (CF₃CO)₂O | 210.03 | 39.5 - 40 | 1.511 |

| Pentafluoropropionic Anhydride (PFPA) | (C₂F₅CO)₂O | 310.05 | 72 - 74 | 1.58 |

| Heptafluorobutyric Anhydride (HFBA) | (C₃F₇CO)₂O | 410.06 | 108 - 110 | 1.66 |

| Perfluorosuccinic Anhydride | C₄F₄O₃ | 172.03 | 54 - 55 | 1.621 |

Data sourced from various chemical suppliers and databases.

Alcoholysis (Esterification)

Fluorinated anhydrides react rapidly with primary and secondary alcohols to form esters.[5][7] This reaction is a cornerstone of their use in synthesis, providing an efficient method for introducing fluorinated acyl groups. The reaction with tertiary alcohols can be more complex and may lead to elimination products. The esterification is often carried out in the presence of a non-nucleophilic base, like pyridine, to scavenge the carboxylic acid byproduct.

Aminolysis (Amidation)

The reaction of fluorinated anhydrides with ammonia, primary amines, and secondary amines readily yields amides.[3][8] This high reactivity makes them valuable reagents for the trifluoroacetylation of amines and amino acids, a common strategy for protecting amine functionalities in peptide synthesis and for preparing volatile derivatives for gas chromatography.[9]

Experimental Protocols

General Protocol for N-Trifluoroacetylation of Amino Acids

This protocol is a general guideline for the trifluoroacetylation of an amino acid using TFAA for applications such as creating derivatives for gas chromatography-mass spectrometry (GC-MS) analysis.[9]

Materials:

-

Amino acid sample

-

Trifluoroacetic anhydride (TFAA)

-

Dichloromethane (DCM) or other suitable solvent

-

1 N Sodium Hydroxide (NaOH)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the amino acid (e.g., 2.5 mmol) in a minimal amount of water (e.g., 2.5 mL).

-

Adjust the pH of the solution to 10 with 1 N NaOH.

-

Add trifluoroacetic anhydride (TFAA) dropwise while vigorously stirring the biphasic mixture.

-

Monitor the reaction progress by observing the drop in pH. Maintain the pH between 9 and 10 by the continuous addition of 1 N NaOH.

-

Once the reaction is complete (pH stabilizes), acidify the aqueous solution to approximately pH 2 with concentrated HCl.

-

Extract the N-trifluoroacetylated amino acid with an organic solvent like ethyl acetate (3 x 20 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. Nucleophile assisting leaving groups: a strategy for aliphatic 18F-fluorination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. scispace.com [scispace.com]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. A general method of esterification using trifluoroacetic anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Nucleophile Assisting Leaving Groups: A Strategy for Aliphatic 18F-Fluorination - PMC [pmc.ncbi.nlm.nih.gov]

The Fluorine Advantage: A Technical Guide to the Applications of Fluorinated Organic Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Influence of Fluorine in Organic Chemistry

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern chemical and pharmaceutical research. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—impart profound changes to the physicochemical and biological properties of organic compounds.[1][2] These modifications have been harnessed to create a wide array of high-performance materials, effective agrochemicals, and life-saving pharmaceuticals. This guide provides a technical overview of the core applications of fluorinated organic compounds, detailing their impact and the experimental methodologies used in their development and analysis.

The introduction of fluorine can significantly alter a molecule's lipophilicity, metabolic stability, acidity/basicity (pKa), and binding affinity to biological targets.[3][4][5] For instance, the high strength of the C-F bond (around 480 kJ/mol) makes it resistant to metabolic degradation, thereby increasing the in vivo half-life of drugs.[2][4] Furthermore, the electronegativity of fluorine can modulate the electronic properties of a molecule, influencing its interactions with protein targets and its overall pharmacokinetic profile.[3][5]

I. Applications in Pharmaceuticals

The use of fluorinated compounds is particularly prominent in the pharmaceutical industry, with a significant percentage of new drugs containing at least one fluorine atom.[2] Fluorination is a key strategy in drug design to enhance potency, selectivity, and pharmacokinetic properties.[5][6]

Enhancing Drug Efficacy and Safety

A prime example of a successful fluorinated drug is Celecoxib , a selective cyclooxygenase-2 (COX-2) inhibitor used to treat pain and inflammation.[7][8] The trifluoromethyl (-CF3) group in Celecoxib is crucial for its selective binding to the COX-2 enzyme over the COX-1 isoform, which is associated with gastrointestinal side effects.[7] This selectivity is attributed to the -CF3 group fitting into a specific hydrophobic side pocket of the COX-2 active site.[9]

The introduction of fluorine can lead to measurable improvements in key drug properties, as illustrated in the following comparative table:

| Property | Non-Fluorinated Analog | Fluorinated Analog (e.g., with -CF3) | Impact of Fluorination |

| pKa | 4.5 | 3.8 | Increased acidity of nearby functional groups.[4] |

| LogP (Lipophilicity) | 2.8 | 3.5 | Generally increases lipophilicity, enhancing membrane permeability.[4] |

| Metabolic Stability (t½) | 30 min | 180 min | Increased resistance to metabolic degradation.[4] |

| Binding Affinity (IC50) | 50 nM | 5 nM | Enhanced binding to the target protein.[10] |

Signaling Pathways Targeted by Fluorinated Drugs

Many fluorinated anticancer drugs target key signaling pathways involved in cell growth and proliferation. One such pathway is the Epidermal Growth Factor Receptor (EGFR) signaling pathway .[11][12][13] Fluorinated tyrosine kinase inhibitors (TKIs) can block the ATP-binding site of the EGFR, preventing its activation and downstream signaling that leads to cell proliferation.

Experimental Protocol: Preclinical PET Imaging with [18F]FDG

Positron Emission Tomography (PET) using the fluorinated glucose analog [18F]Fludeoxyglucose ([18F]FDG) is a critical diagnostic tool, particularly in oncology.[14][15][16] The following is a generalized workflow for a preclinical [18F]FDG-PET imaging study.[17]

II. Applications in Agrochemicals

In agriculture, fluorinated compounds are integral to the development of modern pesticides, including herbicides, insecticides, and fungicides.[18] Fluorine substitution can enhance the efficacy and selectivity of these agents, often leading to lower application rates and improved environmental profiles.[19]

Enhancing Pesticide Performance

The herbicide Trifluralin is a classic example of a fluorinated agrochemical.[20][21] The trifluoromethyl group in its structure contributes to its herbicidal activity by inhibiting microtubule formation in susceptible plants.[22] The presence of fluorine enhances the molecule's stability in the soil, providing prolonged weed control.

Experimental Protocol: Synthesis of Trifluralin

The synthesis of Trifluralin typically involves a multi-step process starting from 4-chloro-3,5-dinitrobenzotrifluoride.[20][21]

Detailed Methodology:

-

Reaction Setup: In a suitable reactor, add 4-chloro-3,5-dinitrobenzotrifluoride, vitamin C, and water.[20]

-

Addition of Reagents: Slowly add a solution of di-n-propylamine and sodium hydroxide over a period of 30 minutes, maintaining the pH between 7.5 and 8.5.[20]

-

Reaction: Heat the mixture to 60-80°C and maintain for 1.5 to 2.0 hours.[20]

-

Isolation: Cool the reaction mixture to room temperature to allow for the precipitation of the product.[20]

-

Purification: Filter the precipitate, wash with water until neutral, and dry to obtain the final product, Trifluralin.[20]

III. Applications in Materials Science

Fluorinated organic compounds are the basis for a wide range of high-performance materials, including fluoropolymers, fluorinated surfactants, and liquid crystals. These materials exhibit exceptional properties such as chemical inertness, thermal stability, low surface energy, and unique electrical characteristics.

Fluoropolymers

Polytetrafluoroethylene (PTFE) is the most well-known fluoropolymer, valued for its extreme chemical resistance, high-temperature stability, and low coefficient of friction.[11] These properties stem from the strength and stability of the carbon-fluorine bonds that make up its structure.

| Property | Value |

| Density | ~2.15 g/cm³[11] |

| Melting Point | ~327°C |

| Service Temperature | -260°C to 260°C[11] |

| Dielectric Constant (1 MHz) | 2.1 |

| Volume Resistivity | >10^18 Ω·cm |

Fluorinated Liquid Crystals

Fluorinated compounds are essential in the formulation of liquid crystal displays (LCDs). The incorporation of fluorine atoms into liquid crystal molecules allows for the fine-tuning of their dielectric anisotropy, viscosity, and optical properties.[18] This control is critical for achieving the fast switching times and high contrast ratios required in modern displays.

Experimental Protocol: Measuring the Dielectric Constant of a Fluoropolymer Film

The dielectric constant of a fluoropolymer film can be determined by measuring the capacitance of a parallel-plate capacitor with the film as the dielectric material.[1][17]

Methodology:

-

Sample Preparation: A thin film of the fluoropolymer of a known thickness is prepared.

-

Capacitor Assembly: The film is placed between two parallel conductive plates to form a capacitor.

-

Capacitance Measurement: The capacitance of the assembly is measured using an LCR meter at a specific frequency.

-

Calculation: The dielectric constant (εr) is calculated using the formula: C = (εr * ε0 * A) / d where C is the capacitance, ε0 is the permittivity of free space, A is the area of the plates, and d is the thickness of the film.

Conclusion

The unique properties imparted by fluorine have established fluorinated organic compounds as indispensable tools across a multitude of scientific and industrial fields. In pharmaceuticals, they enable the design of more effective and safer drugs. In agriculture, they contribute to the development of highly efficient and selective pesticides. In materials science, they form the basis of high-performance polymers and advanced optical materials. As synthetic methodologies for the selective introduction of fluorine continue to advance, the scope of applications for these remarkable compounds is set to expand even further, driving innovation and addressing key challenges in science and technology.

References

- 1. reddit.com [reddit.com]

- 2. What is the mechanism of Celecoxib? [synapse.patsnap.com]

- 3. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Celecoxib - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dielectric constant measurements of thin films and liquids using terahertz metamaterials - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis method of trifluralin - Eureka | Patsnap [eureka.patsnap.com]

- 12. scribd.com [scribd.com]

- 13. researchgate.net [researchgate.net]

- 14. US5728881A - Process for preparing trifluralin - Google Patents [patents.google.com]

- 15. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ClinPGx [clinpgx.org]

- 17. Synthesis of organic liquid crystals containing selectively fluorinated cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. biointerfaceresearch.com [biointerfaceresearch.com]

- 19. tandfonline.com [tandfonline.com]

- 20. scispace.com [scispace.com]

- 21. researchgate.net [researchgate.net]

- 22. azom.com [azom.com]

An In-depth Review of Early Research Involving Tetrafluorophthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrafluorophthalic anhydride, a fluorinated aromatic compound, has emerged as a versatile building block in organic synthesis, polymer chemistry, and materials science. Its unique electronic properties, stemming from the presence of four fluorine atoms on the benzene ring, impart distinct reactivity and characteristics to its derivatives. This technical guide provides a comprehensive review of the early research on this compound, focusing on its synthesis, physical properties, and initial chemical transformations. The information is curated to be a valuable resource for researchers, scientists, and professionals in drug development who may utilize this compound in their work.

Physical and Chemical Properties

Early research focused on establishing the fundamental physical and chemical characteristics of this compound. The data from various sources is summarized below.

| Property | Value | Source(s) |

| CAS Number | 652-12-0 | [1] |

| Molecular Formula | C₈F₄O₃ | [1] |

| Molecular Weight | 220.08 g/mol | [1] |

| Melting Point | 94-96 °C | Sigma-Aldrich |

| IUPAC Name | 4,5,6,7-Tetrafluoro-2-benzofuran-1,3-dione | [1] |

| Appearance | White crystalline solid | - |

Early Synthesis and Reactions

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound as described in early and foundational research.

1. Synthesis of Tetrafluorophthalimide Derivatives

One of the earliest and most common applications of this compound is its reaction with amines to form tetrafluorophthalimides. These reactions are generally high-yielding and proceed under straightforward conditions.

-

Materials:

-

This compound

-

Primary amine (e.g., aminobarbituric acids)

-

Glacial acetic acid or Dimethylformamide (DMF)

-

Triethylamine (optional, as a base)

-

-

Procedure (in Glacial Acetic Acid):

-

A mixture of the 5-aminobarbituric acid hydrochloride (1.50 mmol), this compound (0.40 g, 1.80 mmol), and triethylamine (0.15 g, 1.50 mmol) in glacial acetic acid (11 mL) is stirred under reflux for 3 hours.[2]

-

The resulting yellow solution is allowed to cool to room temperature.[2]

-

The solvent is removed by evaporation under reduced pressure to yield the crude product.[2]

-

-

Procedure (in DMF):

-

A mixture of the 5-aminobarbituric acid (2 mmol) and this compound (0.44 g, 2 mmol) in DMF (14 mL) is stirred under reflux for 5 hours.[2]

-

The yellow solution is cooled to room temperature and poured into water (50 mL).[2]

-

The precipitate that forms is collected by filtration and dried under reduced pressure.[2]

-

2. Synthesis of Tetrafluorobenzamido Derivatives via Decarboxylation

An interesting and synthetically useful reaction observed in early studies was the spontaneous decarboxylation of the intermediate tetrafluorophthalamic acids when the reaction between this compound and amines was conducted in DMF. This provided a route to tetrafluorobenzamides.

-

Materials:

-

This compound

-

Primary amine (e.g., 5-aminobarbituric acids)

-

Dimethylformamide (DMF)

-

-

Procedure:

-

A mixture of the corresponding 5-aminobarbituric acid (2 mmol), this compound (0.44 g, 2 mmol), and DMF (14 mL) is stirred under reflux for 5 hours.[2]

-

The yellow solution is then allowed to cool to room temperature and poured into water (50 mL).[2]

-

The resulting precipitate is collected by filtration and dried under reduced pressure to yield the pure tetrafluorobenzamide derivative.[2]

-

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for the synthesis of tetrafluorophthalimide derivatives.

Caption: Workflow for the synthesis of tetrafluorobenzamide derivatives via decarboxylation.

Early Research on Biological Activity and Signaling Pathways

A comprehensive review of the early chemical literature did not reveal significant research into the biological activities or the role of this compound in signaling pathways. The primary focus of early investigations was on its synthesis, characterization, and utility as a chemical intermediate.

More recent studies have begun to explore the biological potential of derivatives of this compound. For instance, a tetrafluorophthalimide derivative has been investigated for its antileukemic properties and its ability to upregulate the nuclear factor of activated T-cells (NFAT) transcriptional pathways.[2] This suggests that while the parent anhydride may not have been a focus of early biological screening, its derivatives hold promise and are a subject of contemporary research in drug discovery. The highly fluorinated phthalimide scaffold is seen as a privileged structure in medicinal chemistry.[2]

Conclusion

Early research on this compound successfully established its fundamental properties and its utility as a reactive intermediate in organic synthesis. The high reactivity of the anhydride ring towards nucleophiles was a central theme, leading to the development of straightforward protocols for the synthesis of a variety of tetrafluorinated compounds. While early work did not extend into the biological realm, the foundation it laid has enabled modern researchers to explore the pharmacological potential of its derivatives. This guide provides a condensed overview of this foundational work, offering valuable insights for today's researchers who continue to build upon this knowledge.

References

An In-Depth Technical Guide to the Health and Safety of Tetrafluorophthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrafluorophthalic anhydride (CAS No. 652-12-0) is a fluorinated aromatic compound utilized as a versatile intermediate in the synthesis of complex molecules within the pharmaceutical and fine chemical industries. Its unique chemical properties, imparted by the fluorine atoms, make it a valuable building block. However, as with any reactive chemical, a thorough understanding of its health and safety profile is paramount for safe handling and use in a research and development setting. This guide provides a comprehensive overview of the known health and safety considerations for this compound, including its toxicological profile, recommended handling procedures, and emergency protocols. For certain toxicological endpoints where specific data for this compound is unavailable, information on the closely related analogue, Tetrachlorophthalic anhydride, has been included to provide a conservative estimate of potential hazards.

Toxicological Profile

The primary hazards associated with this compound are irritation to the skin, eyes, and respiratory system.

Acute Toxicity

| Endpoint | Route of Exposure | Species | Value | Reference |

| LD50 | Oral | Rat | > 15800 mg/kg | |

| LD50 | Dermal | Rabbit | > 5010 mg/kg | |

| LC50 | Inhalation (4h) | Rat | > 3.6 mg/L |

Table 1: Acute Toxicity Data for Tetrachlorophthalic anhydride (Analogue)

Irritation and Sensitization

Skin Irritation: this compound is classified as a skin irritant. Direct contact can cause redness and a burning sensation.

Eye Irritation: It is also classified as a serious eye irritant, capable of causing redness, pain, and blurred vision.

Respiratory Irritation and Sensitization: Inhalation of this compound dust may cause respiratory irritation, leading to symptoms such as coughing, sore throat, and wheezing. There is evidence from related acid anhydrides that repeated or prolonged inhalation may lead to occupational asthma. Studies on other organic acid anhydrides have shown that they can act as respiratory sensitizers, inducing a T-helper type 2 (Th2) cytokine response.

Experimental Protocols

The following sections describe general methodologies for assessing the key toxicological endpoints associated with this compound. These are based on standardized OECD guidelines and published studies on related compounds.

Skin Irritation/Corrosion Testing (Based on OECD Guideline 404)

This test determines the potential of a substance to cause skin irritation or corrosion.

Methodology:

-

Animal Model: Healthy young adult albino rabbits are typically used.

-

Test Substance Application: A small amount (e.g., 0.5 g) of the solid this compound is applied to a small area of clipped, intact skin on the back of the rabbit. The patch is covered with a gauze dressing.

-

Exposure: The exposure duration is typically 4 hours.

-

Observation: After the exposure period, the patch is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours).

-

Scoring: The severity of the skin reactions is scored according to a standardized grading system.

Methodological & Application

Application Notes & Protocols: Synthesis of High-Performance Polyimides Using Tetrafluorophthalic anhydride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of high-performance polyimides utilizing tetrafluorophthalic anhydride. The incorporation of fluorine atoms into the polyimide backbone via this compound imparts a range of desirable properties, including enhanced thermal stability, improved solubility, lower dielectric constants, and high optical transparency. These characteristics make such polyimides highly attractive for advanced applications in microelectronics, aerospace, and as specialized materials in drug delivery systems.

Introduction to Fluorinated Polyimides

Aromatic polyimides are a class of high-performance polymers known for their exceptional thermal, mechanical, and electrical properties. However, their applications can be limited by poor solubility and high processing temperatures. The introduction of fluorine-containing monomers, such as this compound, is a key strategy to overcome these limitations. The bulky, electronegative fluorine atoms disrupt polymer chain packing, which increases free volume. This structural modification leads to:

-

Enhanced Solubility: The reduced intermolecular forces allow the polymer to dissolve in a wider range of organic solvents, facilitating processing.

-

Lower Dielectric Constant: The low polarizability of the C-F bond and increased free volume reduce the dielectric constant, making these materials ideal for microelectronic applications where signal integrity is crucial.

-

Improved Optical Transparency: The disruption of charge-transfer complexes, which are responsible for the characteristic color of traditional polyimides, results in films with high optical clarity.

-

High Thermal Stability: The inherent strength of the C-F bond contributes to the excellent thermal and thermo-oxidative stability of the resulting polyimides.

Synthesis Overview

The synthesis of polyimides from this compound and an aromatic diamine typically follows a two-step polycondensation reaction. The first step involves the formation of a poly(amic acid) (PAA) precursor at room temperature. The second step is the conversion of the PAA to the final polyimide through either thermal or chemical imidization.

Experimental Protocols

Materials

-

This compound (TFPA): Purity > 99%, stored in a desiccator.

-

Aromatic Diamine (e.g., 4,4'-oxydianiline - ODA): Purity > 99%, dried in a vacuum oven before use.

-